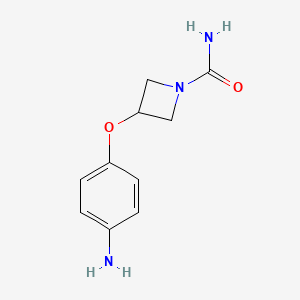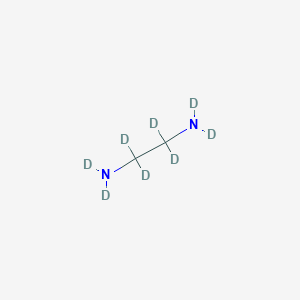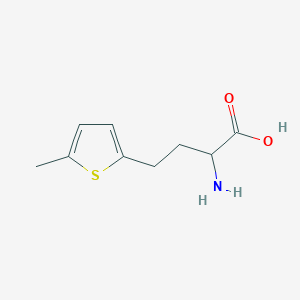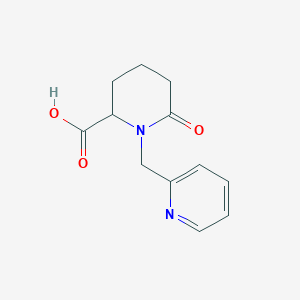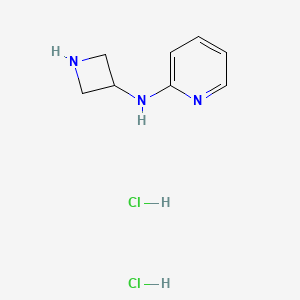![molecular formula C10H9ClN4 B1491419 2-Chlor-N-[(Pyridin-4-yl)methyl]pyrimidin-4-amin CAS No. 1248264-56-3](/img/structure/B1491419.png)
2-Chlor-N-[(Pyridin-4-yl)methyl]pyrimidin-4-amin
Übersicht
Beschreibung
“2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidinamines . Pyrimidinamines are known for their broad range of biological and pharmacological activities, including antibacterial, antitumor, and antidiabetic properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with aminopyridines . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde synthetisiert und charakterisiert, um ihr Potenzial im Kampf gegen mikrobielle Infektionen zu untersuchen. Studien haben gezeigt, dass Derivate von 2-Chlor-N-[(Pyridin-4-yl)methyl]pyrimidin-4-amin eine breite Palette biologischer Aktivitäten aufweisen, darunter antimikrobielle Eigenschaften . Diese Derivate wurden gegen verschiedene grampositive und gramnegative Bakterien getestet und zeigten eine moderate bis gute antibakterielle und antifungale Aktivität.
Anti-Fibrotische Aktivität
Die Forschung zur antifibrotischen Aktivität von Pyrimidinderivaten, darunter This compound, war vielversprechend. Die Ergebnisse deuten darauf hin, dass diese Verbindungen ein erhebliches Potenzial für die Behandlung fibrotischer Erkrankungen haben könnten, was weitere Untersuchungen ihrer Wirksamkeit erforderlich macht .
Nichtlineare optische Eigenschaften
Die Derivate der Verbindung wurden hinsichtlich ihrer Anordnung im Zwischenschichtraum von Zirkoniumsulfophenylphosphonat untersucht, was für Materialien mit nichtlinearen optischen Eigenschaften relevant ist. Diese Eigenschaften sind entscheidend für Anwendungen wie optische Triggerung, Lichtfrequenzwandler und optische Speicher .
Fungizide Aktivität
Derivate von This compound wurden mit Schwerpunkt auf ihre fungizide Aktivität entwickelt und synthetisiert. Die räumliche Konfiguration dieser Verbindungen spielt eine bedeutende Rolle für ihre Wirksamkeit gegen Pilzinfektionen .
Antitumoraktivität
Die Klasse der Thienopyrimidine, zu der diese Verbindung gehört, ist mit verschiedenen therapeutischen Aktivitäten verbunden, darunter Antitumorwirkungen. Die Derivate von This compound wurden auf ihre potenziellen Antitumoreigenschaften untersucht, die mit ihrem heterocyclischen Gerüst zusammenhängen .
Docking-Studien zur Enzyminhibition
Docking-Studien wurden durchgeführt, um den Wirkmechanismus von This compound-Derivaten zu verstehen. Diese Studien umfassen die Modellierung der Bindungsaffinität der Verbindungen an bestimmte Enzyme, wie z. B. Acetyl-CoA-Carboxylase, einem Schlüsselenzym im Fettsäurestoffwechsel. Die Ergebnisse liefern Einblicke in das Potenzial der Verbindung als Enzyminhibitor .
Wirkmechanismus
Target of Action
The primary target of the compound 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Mode of Action
2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and disrupting the normal metabolic processes it regulates.
Biochemical Pathways
The interaction of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This can lead to downstream effects such as changes in lipid metabolism and energy production within the cell.
Result of Action
The molecular and cellular effects of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine’s action depend on its interaction with the acetyl-CoA carboxylase enzyme . By potentially inhibiting this enzyme, the compound could disrupt fatty acid biosynthesis and energy metabolism, leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the acetyl-CoA carboxylase enzyme .
Eigenschaften
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-6-3-9(15-10)14-7-8-1-4-12-5-2-8/h1-6H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFOUYNIVZNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



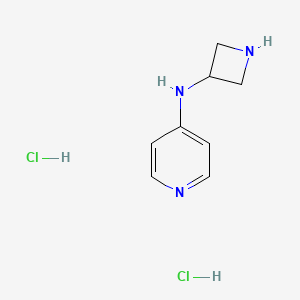
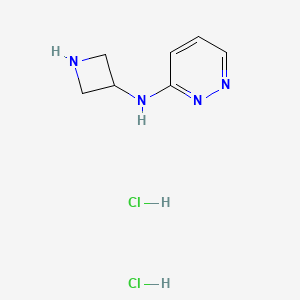
![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)
![2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491341.png)
